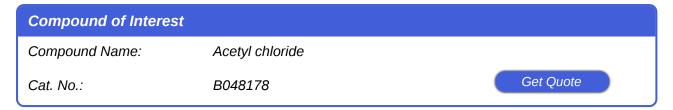


Application Note: Purification of Synthesized Acetyl Chloride by Distillation

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Acetyl chloride** (CH₃COCl) is a highly valuable reagent in organic synthesis, primarily used for acetylation reactions to introduce an acetyl group into various molecules.[1] [2] Due to its high reactivity, particularly with water, the purity of **acetyl chloride** is critical for achieving desired reaction outcomes and yields.[3] This document provides detailed protocols for the purification of synthesized **acetyl chloride** using distillation, a common and effective method for removing impurities.[4][5]

Principle of Purification by Distillation: Distillation separates components of a liquid mixture based on differences in their boiling points. **Acetyl chloride** has a relatively low boiling point (approximately 51-52°C), which allows for its effective separation from less volatile starting materials, byproducts, and impurities.[1][2][4] For instance, when synthesized from acetic acid and phosphorus trichloride, the non-volatile phosphorous acid byproduct is easily left behind in the distillation flask.[4]

Data Presentation

A summary of the physical properties of **acetyl chloride** and typical outcomes from a common synthesis and purification procedure are presented below.

Table 1: Physical Properties of Acetyl Chloride



Property	Value	
CAS Number	75-36-5	
Molecular Formula	CH₃COCI	
Molar Mass	78.49 g/mol [1]	
Appearance	Colorless, fuming liquid[1][6]	
Density	1.104 g/mL at 25°C[1][6]	
Boiling Point	51-52°C[1][4][6]	
Melting Point	-112°C[1][6]	
Solubility	Reacts violently with water; miscible with benzene, chloroform, ether, acetone, and glacial acetic acid.[1][6]	

Table 2: Typical Results for **Acetyl Chloride** Synthesis (from Acetic Acid and PCl₃) and Distillation



Parameter	Typical Value/Range	Notes
Starting Materials Ratio	1 mole Glacial Acetic Acid to 0.8 moles Phosphorus Trichloride	Reaction rate can be controlled by cooling.
Initial Reaction Temp.	Controlled with cooling, then gently warmed to 40-50°C.[4]	The mixture separates into two layers upon heating.[4]
Crude Yield	~90-95%	Based on the limiting reagent.
Distillation Fraction	50-56°C[4]	This is the temperature range for collecting the purified product.
Final Yield (Post-Distillation)	80-90%[4]	Based on initial glacial acetic acid.
Purity (Post-Distillation)	>99%	Can be assessed by Gas Chromatography (GC) or titration.[3]

Experimental Protocols

Protocol 1: Synthesis and Purification of **Acetyl Chloride** from Acetic Acid and Phosphorus Trichloride

This protocol describes a common laboratory-scale synthesis of **acetyl chloride** followed by purification via simple distillation.

Materials and Equipment:

- · Glacial acetic acid
- Phosphorus trichloride (PCI₃)
- Round-bottom flask
- Dropping funnel



- Distillation apparatus (condenser, receiving flask)
- · Heating mantle or water bath
- · Calcium chloride drying tubes
- Ice-water bath
- Stirring apparatus (magnetic stirrer and stir bar)

Safety Precautions:

- This procedure must be conducted in a well-ventilated fume hood.
- Acetyl chloride is corrosive, flammable, and reacts violently with moisture to produce HCl gas.[1][6]
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- All glassware must be thoroughly dried before use to prevent hydrolysis.[7]

Procedure:

- Apparatus Setup: Assemble a dry round-bottom flask with a dropping funnel and a condenser. Place a calcium chloride tube at the top of the condenser to protect the system from atmospheric moisture.[4]
- Reaction:
 - Charge the round-bottom flask with 100 g of glacial acetic acid.
 - Slowly add 80 g of phosphorus trichloride to the acetic acid through the dropping funnel.[4]
 The reaction is exothermic and will produce hydrogen chloride gas. Control the reaction rate by cooling the flask in an ice-water bath as needed.[4]
- Initial Heating: After the addition is complete, gently warm the reaction mixture to 40-50°C using a water bath. The initially homogeneous liquid will separate into two layers: the upper,



lighter layer of crude acetyl chloride and the lower, heavier layer of phosphorous acid.[4]

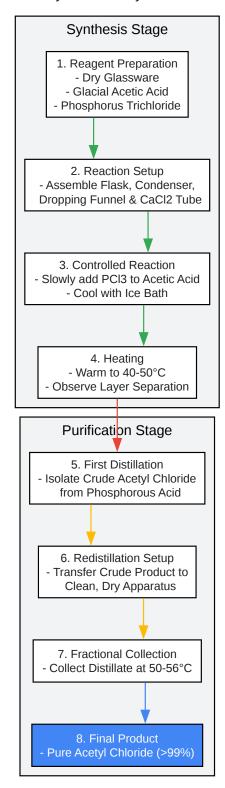
- First Distillation (Crude Product):
 - Reconfigure the apparatus for simple distillation.
 - Heat the mixture to distill the crude acetyl chloride. The vapor temperature should be monitored.
 - Continue heating until no more liquid distills over. The receiving flask, containing the crude acetyl chloride, should be protected with a calcium chloride tube.[4]
- · Purification by Redistillation:
 - Transfer the crude acetyl chloride to a clean, dry distillation apparatus.
 - Carefully redistill the liquid.
 - Collect the fraction that distills between 50°C and 56°C in a dry, pre-weighed receiving flask.[4] This fraction is the purified acetyl chloride.
 - The pure product should be a clear, colorless liquid.[3]
- Storage: Store the purified **acetyl chloride** in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of acetyl chloride.



Workflow for Acetyl Chloride Synthesis and Purification



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